2-methyl-N-phenylpropane-2-sulfinamide

Crystallography Chiral auxiliary Structural comparison

2-Methyl-N-phenylpropane-2-sulfinamide, systematically N-phenyl-tert-butanesulfinamide (CAS 133497-27-5), is a chiral sulfinamide in which the sulfur atom is bonded to a tert-butyl group and an N-phenyl moiety. X-ray crystallography shows the N–Caryl bond is significantly shorter (1.4083 Å) than the N–Calkyl bonds in N-alkylalkanesulfinamides (1.470–1.530 Å), indicating distinct electronic character.

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
Cat. No. B12832478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-phenylpropane-2-sulfinamide
Molecular FormulaC10H15NOS
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H15NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
InChIKeyULKLHUFLBAXTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-phenylpropane-2-sulfinamide (N-Phenyl-tert-butanesulfinamide): Baseline Overview for Chiral Synthesis Procurement


2-Methyl-N-phenylpropane-2-sulfinamide, systematically N-phenyl-tert-butanesulfinamide (CAS 133497-27-5), is a chiral sulfinamide in which the sulfur atom is bonded to a tert-butyl group and an N-phenyl moiety [1]. X-ray crystallography shows the N–Caryl bond is significantly shorter (1.4083 Å) than the N–Calkyl bonds in N-alkylalkanesulfinamides (1.470–1.530 Å), indicating distinct electronic character [1]. Enantiomerically enriched material (97% ee) is accessible via Pd-catalyzed C–N cross-coupling without racemization [2]. This compound serves as both a standalone chiral auxiliary and a precursor to highly enantioselective N-aryl sulfinamide–olefin ligands [3].

Why Generic Substitution Fails: 2-Methyl-N-phenylpropane-2-sulfinamide Versus Unsubstituted tert-Butanesulfinamide


The N-phenyl substituent is not a passive spectator; it fundamentally alters the electronic and steric profile of the sulfinamide framework. The N–Caryl bond is contracted by ~0.1 Å relative to N-alkyl sulfinamides [1], and this structural reorganization translates directly into catalytic performance. When (R)-N-allyl-tert-butanesulfinamide (lacking the N-phenyl group) was employed as a chiral ligand in the Rh-catalyzed 1,4-addition of p-tolylboronic acid to cyclohexenone, a mere 5% ee was obtained. Simply introducing the N-phenyl group raised the enantioselectivity to 63% ee under identical conditions [2]. A user who substitutes generic tert-butanesulfinamide for the N-phenyl derivative thus risks a >10-fold loss in asymmetric induction, making the N-phenyl compound non-interchangeable for enantioselective applications.

Product-Specific Quantitative Evidence Guide: 2-Methyl-N-phenylpropane-2-sulfinamide (N-Phenyl-tert-butanesulfinamide)


N–Caryl Bond Length Contraction Relative to N-Alkyl Sulfinamides

Single-crystal X-ray diffraction of racemic N-phenyl-tert-butanesulfinamide reveals an N–Caryl bond length of 1.4083 (12) Å [1]. This is considerably shorter than the N–Calkyl bonds observed in N-alkylalkanesulfinamides, which range from 1.470 to 1.530 Å [1]. The contraction of ~0.1 Å reflects enhanced conjugation between the nitrogen lone pair and the aromatic ring, altering the electron density at the sulfinamide nitrogen and the coordination properties of the sulfur center.

Crystallography Chiral auxiliary Structural comparison

Enantioselectivity Gain in Rh-Catalyzed 1,4-Addition: N-Phenyl vs N–H Sulfinamide Ligands

In the Rh-catalyzed asymmetric 1,4-addition of p-tolylboronic acid to cyclohexenone, (R)-N-allyl-N-phenyl-tert-butanesulfinamide (L1) delivered the product with 63% ee [1]. The directly analogous ligand lacking the N-phenyl group, N-allyl-tert-butanesulfinamide, gave only 5% ee under the same conditions [1]. This 12.6-fold improvement establishes that the N-phenyl unit is essential for meaningful enantioselectivity in this ligand class.

Asymmetric catalysis Ligand development Rhodium

Chiral Purity Retention Through Pd-Catalyzed C–N Coupling: 97% ee Without Racemization

The synthesis of N-phenyl-tert-butanesulfinamide via Pd2(dba)3/tBuXPhos-catalyzed C–N cross-coupling of (R)-tert-butanesulfinamide with phenyl bromide proceeds without racemization, affording the product with 97% ee [1]. In contrast, analogous coupling of racemic p-toluenesulfinamide yields racemic N-aryl p-toluenesulfinamides, and traditional thionylaniline or sulfinyl chloride routes give racemic products [1].

Synthetic methodology Chiral pool Palladium catalysis

Superior Enantioselectivity of N-Cinnamyl-N-phenyl Derivative (L2): Up to 95% ee Across Substrate Scope

When the N-allyl group of L1 is replaced by N-cinnamyl to give (R)-N-cinnamyl-N-phenyl-tert-butanesulfinamide (L2, synthesized directly from the title compound), enantioselectivity in the Rh-catalyzed 1,4-addition of p-tolylboronic acid to cyclohexenone rises to 89% ee with 96% yield [1]. Further optimization with cyclopentenone and 2-methylphenylboronic acid produces the adduct with 95% ee and 86% yield [1]. The patent literature confirms that L2-type ligands derived from N-phenyl-tert-butanesulfinamide achieve up to 95% ee [2].

Asymmetric 1,4-addition Cyclic enones Aryl boronic acids

Inferior Performance of para-Biphenyl Substitution Confirms Optimality of Simple N-Phenyl Group

To probe whether extending the aryl group improves performance, (R)-N-allyl-N-(para-biphenyl)-tert-butanesulfinamide (L3) was prepared and evaluated [1]. L3 gave only 66% yield and 59% ee, compared with 75% yield and 63% ee for the simple N-phenyl ligand L1 under identical conditions [1]. The para-phenyl extension thus reduced both yield (by 9 percentage points) and enantioselectivity (by 4 percentage points), demonstrating that the compact N-phenyl group represents the optimal steric and electronic balance.

Ligand design Structure–selectivity relationship Steric tuning

Best Research & Industrial Application Scenarios for 2-Methyl-N-phenylpropane-2-sulfinamide (N-Phenyl-tert-butanesulfinamide)


Chiral Ligand Precursor for Rhodium-Catalyzed Asymmetric 1,4-Addition to Cyclic Enones

The title compound is directly elaborated to (R)-N-cinnamyl-N-phenyl-tert-butanesulfinamide (L2), which catalyzes the enantioselective conjugate addition of aryl boronic acids to cyclohexenone and cyclopentenone with up to 95% ee and 97% yield [1]. This reaction constructs a tertiary carbon stereocenter bearing an aryl group, a motif ubiquitous in pharmaceuticals and natural products. The ligand's performance exceeds that of the analogous N–H sulfinamide–olefin ligand (5% ee) by over an order of magnitude [1].

Enantiomerically Enriched Chiral Auxiliary for Asymmetric Amine Synthesis

As a standalone chiral auxiliary, 97% ee N-phenyl-tert-butanesulfinamide condenses with aldehydes to form N-sulfinyl imines [2]. The contracted N–Caryl bond and the steric bulk of the tert-butyl group create a differentiated chiral environment that directs nucleophilic additions with high facial selectivity. This application is supported by the well-established Ellman auxiliary precedent, with the N-phenyl variant offering distinct electronic tuning compared to the parent tert-butanesulfinamide.

Building Block for Diversified Chiral Sulfinamide–Olefin Ligand Libraries

The Pd-catalyzed C–N coupling methodology that produces the title compound with 97% ee [2] is general for aryl halides, enabling the synthesis of a focused library of N-aryl tert-butanesulfinamides. Subsequent N-allylation or N-cinnamylation generates a modular ligand platform [1]. The simple N-phenyl derivative serves as the benchmark ligand within this library, against which all other N-aryl variants (biphenyl, substituted phenyl) are compared and found inferior [1].

Key Intermediate for Chiral Sulfoxide and Sulfinamide Pharmaceutical Building Blocks

Chiral sulfinamides and their N-aryl derivatives are strategic intermediates in the synthesis of chiral sulfoxide drugs (e.g., esomeprazole analogs) and chiral amine pharmaceuticals [3]. The title compound, with its well-defined crystallographic structure [3] and reproducible 97% ee specification, provides a robust starting point for medicinal chemistry programs requiring enantiomerically pure sulfur-containing scaffolds.

Quote Request

Request a Quote for 2-methyl-N-phenylpropane-2-sulfinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.